(3,4-Bis(methylthio)phenyl)propanenitrile
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Overview
Description
(3,4-Bis(methylthio)phenyl)propanenitrile is an organic compound with the molecular formula C11H13NS2. It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Bis(methylthio)phenyl)propanenitrile typically involves the reaction of 3,4-dimethylthiophenol with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3,4-Bis(methylthio)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(3,4-Bis(methylthio)phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Bis(methylthio)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s methylthio groups can participate in redox reactions, while the nitrile group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethylthio)benzene: Lacks the propanenitrile group, making it less versatile in certain reactions.
(3,4-Dimethylthio)phenylacetonitrile: Similar structure but with a different alkyl chain length.
(3,4-Dimethylthio)phenylpropanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
(3,4-Bis(methylthio)phenyl)propanenitrile is unique due to the presence of both methylthio and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13NS2 |
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Molecular Weight |
223.4 g/mol |
IUPAC Name |
3-[3,4-bis(methylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H13NS2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
RAOQXAVMVQKLQT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CCC#N)SC |
Origin of Product |
United States |
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